Product packaging for (1R)-Deruxtecan(Cat. No.:CAS No. 1599440-13-7)

(1R)-Deruxtecan

Numéro de catalogue: B607063
Numéro CAS: 1599440-13-7
Poids moléculaire: 1034.1 g/mol
Clé InChI: WXNSCLIZKHLNSG-MCZRLCSDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution and Design Principles of Targeted Drug Delivery Systems

The concept of a "magic bullet," a compound that could selectively target and eliminate pathogens or diseased cells without harming healthy tissue, has been a long-standing goal in medicine. This vision laid the groundwork for the development of targeted drug delivery systems, which aim to enhance the therapeutic efficacy of drugs while minimizing systemic toxicity. openaccessjournals.comacs.org The evolution of these systems has progressed from simple formulations to highly sophisticated, multi-component constructs.

Early drug delivery systems focused on controlling the rate of drug release over time, leading to the development of oral controlled-release formulations and injectable depot systems. nih.gov However, the true paradigm shift came with the advent of technologies designed to deliver therapeutic agents to specific sites within the body. openaccessjournals.comjpdd.edu.iq This targeted approach relies on several key design principles:

Carrier Systems: Utilizing carriers such as liposomes, nanoparticles, and polymers to encapsulate and transport drugs. These carriers can be engineered to have specific physicochemical properties (size, charge, plasticity) that influence their behavior and distribution in the body. openaccessjournals.comnih.gov

Targeting Moieties: Conjugating the drug or its carrier to a ligand (e.g., an antibody, peptide, or aptamer) that specifically binds to a receptor or antigen overexpressed on the surface of target cells. nih.gov This ligand-receptor interaction is the cornerstone of active targeting. openaccessjournals.com

Controlled Release: Incorporating mechanisms for the drug to be released from its carrier at the target site. This can be triggered by the specific biological environment of the target, such as changes in pH or the presence of certain enzymes. openaccessjournals.com

The primary goal of these systems is to increase the concentration of a therapeutic agent at the site of action, thereby improving its effectiveness and reducing the side effects associated with off-target distribution. openaccessjournals.com Technologies like PEGylation (attaching polyethylene (B3416737) glycol) have been used to extend the circulation time of therapeutics, while advancements in nanoparticle technology have enabled the successful delivery of complex molecules like siRNA. nih.govacs.org These foundational principles have been instrumental in the creation of advanced therapeutic platforms, including antibody-drug conjugates. acs.org

The Antibody-Drug Conjugate Landscape in Preclinical Oncology

Antibody-drug conjugates (ADCs) represent a highly successful application of targeted drug delivery principles in oncology. acs.org An ADC is a complex immunoconjugate that links a potent cytotoxic agent (the payload) to a monoclonal antibody (mAb) via a chemical linker. acs.orgmdpi.com The mAb serves as the targeting moiety, directing the ADC to cancer cells that express a specific surface antigen. nih.gov Once the ADC binds to its target antigen, the complex is internalized by the cell, and the payload is released, leading to cell death. nih.govresearchgate.net

The preclinical oncology landscape for ADCs is vibrant and rapidly expanding, with researchers exploring novel combinations of targets, linkers, and payloads to improve the therapeutic index. zs.comdelveinsight.com As of early 2024, a significant portion of dealmaking in the ADC space has been for preclinical assets or technologies. zs.com

Key areas of preclinical research include:

Novel Targets: Identifying new tumor-associated antigens that are highly expressed on cancer cells with limited expression on healthy tissues to minimize on-target, off-tumor toxicity. nih.gov

Payload Diversification: Moving beyond traditional microtubule inhibitors to include a wider range of cytotoxic mechanisms. DNA-damaging agents, such as calicheamicins and pyrrolobenzodiazepine (PBD) dimers, and topoisomerase inhibitors have shown significant promise in preclinical models. mdpi.com

Linker Technology: Developing more stable linkers that prevent premature payload release in systemic circulation. Research also focuses on "cleavable" linkers that are designed to be broken down by specific enzymes, like cathepsins, which are often upregulated inside tumor cells, ensuring targeted payload release. mdpi.comnih.gov

The table below summarizes some of the key components and targets being investigated in the preclinical ADC landscape.

ComponentExamples/Targets in Preclinical ResearchRationale
Target Antigens HER2, TROP2, HER3, B7-H3, CDH6, CD33, CD22Overexpressed on various tumor types, allowing for selective delivery of the payload. mdpi.combusinesswire.commerck.commerck.com
Payload Classes Topoisomerase I Inhibitors, PBD Dimers, CalicheamicinHighly potent cytotoxic agents that can kill cancer cells at low concentrations. Different mechanisms of action may overcome resistance. mdpi.com
Linker Types Peptide-based cleavable linkers, acid-labile linkersDesigned for stability in circulation and efficient cleavage within the tumor cell environment to release the payload. mdpi.comnih.gov

Preclinical studies in patient-derived xenograft (PDX) models and cell lines are crucial for validating new ADC constructs before they move into clinical trials. aacrjournals.org This rigorous preclinical evaluation helps to identify the most promising candidates and optimize their design for maximum efficacy and minimal toxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H56FN9O13 B607063 (1R)-Deruxtecan CAS No. 1599440-13-7

Propriétés

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSCLIZKHLNSG-MCZRLCSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H56FN9O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599440-13-7
Record name Deruxtecan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DERUXTECAN PYRROLE-2,5-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEB972CO4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Molecular Architecture and Research Design Considerations of Deruxtecan

Antibody Component Selection and Engineering for Specificity and Internalization

The antibody component of deruxtecan is central to its function, responsible for selectively identifying and binding to cancer cells that overexpress the HER2 target antigen. This specificity is crucial for delivering the cytotoxic payload directly to the tumor site while minimizing exposure to healthy tissues. nih.govjst.go.jp

The antibody used in trastuzumab deruxtecan is a humanized anti-HER2 monoclonal antibody. europa.eunih.gov It possesses the same amino acid sequence as trastuzumab and is produced using recombinant DNA technology in mammalian Chinese Hamster Ovary (CHO) cells. astrazeneca.caeuropa.eu The process of humanization is critical in reducing the immunogenicity of the antibody, a common challenge with early-generation murine-derived antibodies that could lead to an undesirable immune response in patients. jst.go.jp

The primary function of this antibody is to bind with high affinity to the HER2 receptor, a transmembrane glycoprotein (B1211001) that is overexpressed in various cancers. nih.govnih.gov Upon binding to HER2 on the surface of a tumor cell, the entire ADC-antigen complex is internalized, a process often mediated by clathrin-mediated endocytosis. ascopost.comfrontiersin.org This internalization is the critical step that transports the cytotoxic payload into the cancer cell, where it can then be released to exert its effect. ascopost.comdrugbank.com

Post-translational modifications (PTMs), particularly glycosylation, are known to be critical for the structure, stability, and function of monoclonal antibodies. frontiersin.org While specific PTM profiles for the trastuzumab component of deruxtecan are not extensively detailed in the provided research, the production in mammalian cell lines like CHO is intended to yield glycosylation patterns that are compatible with human physiology. europa.eu The nature of these modifications can influence the antibody's interaction with Fc receptors, thereby modulating its immune-mediated activity. frontiersin.org

Cleavable Linker Technologies: Design and Intracellular Release Mechanisms

The linker is a critical element that connects the antibody to the cytotoxic payload. Its design must strike a delicate balance: it needs to be highly stable in the systemic circulation to prevent premature drug release, yet be efficiently cleavable within the target tumor cell to unleash the payload. nih.govrsc.org

Deruxtecan employs a tetrapeptide-based cleavable linker. biochempeg.comeuropa.eunih.gov The specific amino acid sequence of this linker is Glycine-Glycine-L-Phenylalanine-Glycine (GGFG). rsc.orgnih.gov This linker was designed to be selectively cleaved by enzymes that are abundant in the tumor microenvironment and within cancer cells, particularly lysosomal proteases like cathepsins. ascopost.comrsc.orgnih.govresearchgate.net

Upon internalization of the ADC into the cancer cell and trafficking to the lysosome, these enzymes recognize and cleave the GGFG peptide sequence. ascopost.comevidentic.com This enzymatic action, often followed by the breakdown of a self-immolative spacer, liberates the active DXd payload from the antibody. ascopost.compatsnap.com The released DXd, which is membrane-permeable, can then induce DNA damage and apoptosis in the target cell. ascopost.comenhertuhcp.com This tumor-selective cleavage mechanism is a key feature that minimizes systemic toxicity. nih.govenhertuhcp.com

A crucial attribute of the deruxtecan linker-payload system is its high stability in plasma. nih.govrsc.orgenhertuhcp.cominformahealthcare.com Preclinical research has extensively evaluated this stability. In vivo pharmacokinetic (PK) studies in mice showed that the PK profiles of the intact ADC and the total antibody were nearly identical, indicating that the linker remains stable and the payload does not prematurely detach during circulation. informahealthcare.com

In vitro studies support these findings. When incubated in plasma from various species, the linker demonstrated remarkable stability. rsc.org A notable study showed that after 21 days of incubation in human plasma, the amount of DXd released from the ADC was as low as 2.1%. rsc.org Similar stability was observed in cynomolgus monkey plasma. rsc.org This high circulatory stability is a significant advantage, ensuring that the cytotoxic payload is delivered efficiently to the tumor while minimizing off-target effects. rsc.orginformahealthcare.com

Table 1: In Vitro Plasma Stability of Deruxtecan (T-DXd) and a Related ADC (R-DXd)

Species ADC % DXd Released (Day 21) Source
Human T-DXd 2.1% rsc.org
Cynomolgus Monkey T-DXd High stability (quantitative data not specified) rsc.org
Mouse R-DXd ~1.8% nih.gov
Rat R-DXd ~3.0% nih.gov
Monkey R-DXd ~2.5% nih.gov
Human R-DXd ~5.5% nih.gov

Deruxtecan is classified as a third-generation ADC, characterized in part by its homogeneous and high drug-to-antibody ratio (DAR). biochempeg.com The conjugation process involves the chemical attachment of the linker-payload to the antibody. In deruxtecan, this is achieved through a site-specific methodology involving the reduction of the antibody's interchain disulfide bonds, which exposes cysteine residues for conjugation. rsc.orgnih.gov

This technique allows for precise control over the number of drug molecules attached to each antibody, resulting in a homogeneous product with a consistent DAR of approximately 8. biochempeg.comastrazeneca.caeuropa.eursc.org This high degree of homogeneity is a significant improvement over first-generation ADCs, which often used random conjugation methods that produced heterogeneous mixtures with variable DARs. biochempeg.comnih.gov A consistent DAR is advantageous for ensuring predictable pharmacokinetics and consistent efficacy. nih.govoup.com Investigations using advanced analytical techniques like high-resolution mass spectrometry have confirmed the high DAR and identified the specific cysteine conjugation sites, validating the homogeneity of the final ADC product. thermofisher.com

Table 2: Molecular Characteristics of Trastuzumab Deruxtecan

Characteristic Description Source
Antibody Humanized anti-HER2 mAb (same sequence as trastuzumab) astrazeneca.caeuropa.eunih.gov
Isotype IgG1 astrazeneca.caeuropa.eunih.gov
Payload DXd (exatecan derivative), a topoisomerase I inhibitor biochempeg.comastrazeneca.canih.gov
Linker Enzymatically cleavable maleimide (B117702) GGFG tetrapeptide ascopost.comrsc.orgnih.gov
Conjugation Site-specific via reduced interchain cysteines rsc.orgnih.govthermofisher.com
Drug-to-Antibody Ratio (DAR) ~8 biochempeg.comastrazeneca.caeuropa.eursc.org

Cytotoxic Payload: Deruxtecan (DXd), a Topoisomerase I Inhibitor Derivative

Deruxtecan (DXd) is a highly potent cytotoxic payload and a derivative of exatecan (B1662903). enhertuhcp.comwikipedia.org It is a key component of several antibody-drug conjugates (ADCs), where it is attached to a monoclonal antibody via a linker. adcreview.commerck.com This design allows for the targeted delivery of the cytotoxic agent to cancer cells. merck.com

Deruxtecan is a derivative of exatecan and functions as a topoisomerase I inhibitor. wikipedia.org It possesses a high degree of potency, with studies indicating it is approximately 10 times more potent than SN-38, the active metabolite of irinotecan. nih.govjst.go.jp The chemical structure of deruxtecan is designed to be attached to a linker, which in turn connects to a monoclonal antibody. medchemexpress.com This entire construct is known as an antibody-drug conjugate (ADC). adcreview.com The payload, DXd, has an IC50 of 0.31 μM for the inhibition of topoisomerase I. invivochem.com In vitro studies have demonstrated its cytotoxic effects on various human cancer cell lines with IC50 values in the nanomolar range.

Table 1: In vitro Cytotoxicity of Deruxtecan (DXd) in Human Cancer Cell Lines

Cell LineIC50 (nM)
KPL-41.43
NCI-N87>10,000
SK-BR-34.07
MDA-MB-4682.54

Data sourced from preclinical studies.

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. patsnap.combiochempeg.com It functions by creating single-strand breaks in the DNA, allowing it to unwind, and then religating the strands. biochempeg.comkarger.com Deruxtecan exerts its cytotoxic effect by inhibiting this process. patsnap.com Specifically, DXd binds to the complex formed between topoisomerase I and DNA, stabilizing it. aacrjournals.orgopen.ac.uk This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. patsnap.comkarger.com When the replication fork encounters these breaks, they are converted into double-strand breaks, which are lethal to the cell and trigger apoptosis (programmed cell death). aacrjournals.orgnih.gov The efficacy of topoisomerase I inhibitors like deruxtecan is often correlated with the expression level of the topoisomerase I enzyme in cancer cells. karger.com

Drug-to-Antibody Ratio (DAR) Modulation and Impact on Preclinical Pharmacodynamics

The drug-to-antibody ratio (DAR) is a critical parameter in the design of ADCs, representing the average number of payload molecules attached to a single antibody. nih.govbiochempeg.com For deruxtecan-based ADCs, a high DAR is a key feature. mdpi.comoaepublish.com Trastuzumab deruxtecan (T-DXd), for example, has a DAR of approximately 8, which is higher than many other ADCs. nih.govbiochempeg.comnih.gov

This high DAR is achieved through specific conjugation technology and contributes to the potent efficacy of the ADC. biochempeg.commdpi.com It allows for the delivery of a greater concentration of the cytotoxic payload to the target cancer cells. nih.gov Preclinical studies have shown that the antitumor activity of deruxtecan-based ADCs is dependent on the DAR. jst.go.jp For instance, an ADC with a DAR of approximately 8 showed greater activity in cancer cells with low HER2 expression compared to an ADC with a DAR of 3.4. jst.go.jp

The stability of the linker that connects deruxtecan to the antibody is also crucial. nih.govaacrjournals.org A stable linker ensures that the payload remains attached to the antibody while in systemic circulation, minimizing off-target toxicity. nih.govnih.gov The linker is designed to be cleaved by enzymes, such as cathepsins, that are upregulated in the tumor microenvironment, ensuring the selective release of DXd within the tumor. enhertuhcp.comnih.govresearchgate.net

Preclinical pharmacokinetic studies in cynomolgus monkeys have demonstrated that the linker is stable in plasma, leading to low systemic exposure to the free payload. nih.govcapes.gov.br Biodistribution studies revealed that the intact ADC is primarily found in the blood without significant tissue retention. nih.gov The released DXd is rapidly cleared, mainly through fecal excretion as an unmetabolized drug. nih.gov This favorable pharmacokinetic profile, characterized by a stable linker, high DAR, and rapid clearance of the released payload, is a critical element of the preclinical performance of deruxtecan-based ADCs. nih.gov

Iii. Molecular and Cellular Mechanisms of Action of Deruxtecan

Target Receptor Binding and Internalization Kinetics

The journey of deruxtecan into a cancer cell commences with the binding of its carrier antibody to a specific target receptor on the cell surface. For instance, in trastuzumab deruxtecan, the trastuzumab antibody targets the human epidermal growth factor receptor 2 (HER2). nih.govdrugs.com Similarly, datopotamab deruxtecan utilizes an antibody directed against trophoblast cell-surface antigen 2 (TROP2). aacrjournals.org

Some research indicates that the internalization kinetics of the HER2 receptor can be influenced by various factors. snmjournals.org For example, the binding of certain antibodies can modulate the rate at which the receptor is recycled back to the cell membrane versus being targeted for degradation, which in turn affects the intracellular delivery of the ADC. frontiersin.org

Intracellular Trafficking and Lysosomal Processing of the ADC

Following internalization, the ADC is enclosed within an early endosome. This vesicle then undergoes maturation, transitioning into a late endosome before fusing with a lysosome. frontiersin.org Lysosomes are acidic organelles rich in a variety of degradative enzymes. frontiersin.orghealthbooktimes.org The trafficking of the ADC to the lysosome is a crucial step for the release of the cytotoxic payload. frontiersin.orgaacrjournals.org

ADC ComponentFunctionKey Process
AntibodyBinds to specific tumor antigen (e.g., HER2, TROP2)Receptor-Mediated Endocytosis
ADC-Antigen ComplexTransported from cell surface to intracellular vesiclesIntracellular Trafficking
EndosomeMatures and fuses with lysosomeLysosomal Fusion

Enzymatic Cleavage of Linker and Intracellular Payload Release Dynamics

Deruxtecan is attached to the antibody via a cleavable linker, specifically a tetrapeptide-based linker. cancercareontario.cabiochempeg.com This linker is designed to be stable in the systemic circulation but susceptible to cleavage by enzymes that are highly active within the tumor microenvironment and specifically within the lysosomes of cancer cells. biochempeg.comenhertuhcp.com

The primary enzymes responsible for cleaving this linker are lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells. aacrjournals.orgnih.gov Once the ADC is inside the lysosome, these enzymes recognize and cleave the tetrapeptide sequence, liberating the deruxtecan payload (DXd). pharmgkb.orgmdpi.com The rate of this payload release is a critical factor influencing the ADC's efficacy. frontiersin.org

Interestingly, some research suggests that the linker in trastuzumab deruxtecan can also be cleaved extracellularly by proteases like cathepsin L, which can be secreted by cancer cells. nih.govaacrjournals.org This extracellular release of DXd could contribute to the ADC's efficacy, particularly in tumors with low HER2 expression, by allowing the payload to diffuse and affect neighboring tumor cells without the need for direct internalization of the ADC into every cell. nih.govaacrjournals.org

Once released, the DXd payload is highly membrane-permeable, allowing it to diffuse from the lysosome into the cytoplasm and subsequently into the nucleus, where it exerts its cytotoxic effect. nih.govenhertuhcp.com This property also enables the "bystander effect," where the released DXd can pass through the cell membrane of the target cell and kill adjacent, antigen-negative tumor cells. nih.govdatrowayhcp.comresearchgate.net

Induction of DNA Damage and Cell Cycle Perturbation

The cytotoxic activity of deruxtecan stems from its ability to induce significant DNA damage, leading to cell cycle arrest and ultimately, cell death. nih.govdatrowayhcp.com

Deruxtecan's primary molecular target is topoisomerase I (TOP1), a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. pharmgkb.orgpharmacology2000.com TOP1 functions by creating transient single-strand breaks in the DNA, allowing the DNA to unwind before the break is resealed. wikipedia.org

Deruxtecan acts as a TOP1 "poison." pharmacology2000.comrhhz.net It does not inhibit the enzyme's ability to cleave DNA, but rather it stabilizes the covalent complex formed between TOP1 and the cleaved DNA strand (the TOP1-DNA cleavage complex). mdpi.comnih.gov This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. wikipedia.org When a replication fork encounters this stabilized complex, it results in a lethal double-strand break (DSB). pharmacology2000.comrhhz.net

The formation of DNA double-strand breaks triggers a complex cellular signaling network known as the DNA Damage Response (DDR). nih.govresearchgate.net This response aims to halt the cell cycle to allow for DNA repair or, if the damage is too extensive, to initiate programmed cell death. mdpi.com

A key early event in the DDR is the phosphorylation of a histone variant called H2AX at serine 139, resulting in γH2AX. nih.govresearchgate.net γH2AX serves as a sensitive biomarker for DNA double-strand breaks, accumulating at the sites of damage and acting as a scaffold to recruit a host of DNA repair proteins. researchgate.netmdpi.com Studies have shown that treatment with deruxtecan-based ADCs leads to a significant increase in γH2AX levels, indicating the induction of DNA damage. nih.govresearchgate.net

Another important protein in the DDR is RAD50, which is part of the MRE11-RAD50-NBS1 (MRN) complex that senses DNA double-strand breaks. Following DNA damage, RAD50 is phosphorylated at serine 635 by the ATM kinase. nih.gov This phosphorylation event, creating pRAD50, is a crucial step in the activation of the ATM-mediated signaling cascade. nih.gov The activation of these DDR pathways, including the formation of γH2AX and pRAD50, underscores the potent DNA-damaging capability of deruxtecan. nih.govnih.gov

Modes of Cell Death Induction: Apoptosis and Programmed Cell Death Pathways

The extensive DNA damage and cell cycle disruption caused by deruxtecan ultimately lead to the induction of programmed cell death, primarily through apoptosis. nih.govmdpi.com Apoptosis is a highly regulated process characterized by a series of biochemical events that lead to cell dismantling without causing significant inflammation. wikipedia.orgmdpi.com

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. wikipedia.orgscielo.org The intrinsic pathway is often triggered by intracellular stress, such as DNA damage. wikipedia.org In this pathway, pro-apoptotic proteins like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria. mdpi.comscielo.org Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of enzymes called caspases. mdpi.com These caspases, particularly the executioner caspases like caspase-3, are responsible for the cleavage of key cellular proteins, resulting in the characteristic morphological changes of apoptosis. wikipedia.orgmdpi.com Studies have shown that deruxtecan-based ADCs induce the cleavage of caspase-3, confirming the activation of the apoptotic pathway. nih.gov

In addition to classical apoptosis, there is evidence that the payload of deruxtecan can induce immunogenic cell death (ICD). researchgate.net ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. researchgate.net This suggests that deruxtecan may not only directly kill cancer cells but also engage the immune system to fight the tumor.

The profound DNA damage can also lead to cell cycle arrest, often at the G2/M phase, preventing the cell from proceeding through mitosis with damaged DNA. archivesofmedicalscience.comnih.gov This cell cycle perturbation provides more time for the apoptotic machinery to be activated.

Bystander Effect: Molecular Mechanisms of Payload Diffusion and Cross-Cell Cytotoxicity

A critical feature of deruxtecan's mechanism is its ability to induce a "bystander effect," killing not only the target cancer cells but also adjacent tumor cells, regardless of their antigen expression status. biochempeg.com This phenomenon is particularly important for treating tumors with heterogeneous target expression. nih.gov The bystander effect is a direct consequence of the specific molecular properties of the deruxtecan payload (DXd) and the linker technology used in the ADC.

The process begins after the ADC, such as trastuzumab deruxtecan, binds to its target (e.g., HER2) on a cancer cell's surface and is internalized. researchgate.net Inside the cell, the ADC is trafficked to lysosomes, where enzymes that are often upregulated in tumor cells, such as cathepsins, cleave the stable, tetrapeptide-based linker (Gly-Gly-Phe-Gly). biochempeg.combiochempeg.com This cleavage releases the cytotoxic payload, DXd. enhertuhcp.com

The key to the bystander effect is the high membrane permeability of the released DXd. enhertuhcp.compreprints.org Unlike the payloads of some other ADCs, such as trastuzumab emtansine (T-DM1), whose payload remains charged and largely trapped within the initial cell, DXd is a lipophilic, non-polar molecule. biochempeg.combiochempeg.com This property allows it to readily diffuse across the phospholipid bilayer of the target cell membrane and into the surrounding tumor microenvironment. biochempeg.compreprints.org Once in the extracellular space, DXd can be taken up by neighboring cancer cells, including those that may not express the target antigen (e.g., HER2-negative cells). nih.govresearchgate.net This diffusion and subsequent uptake lead to DNA damage and apoptosis in these "bystander" cells, thereby extending the ADC's cytotoxic activity beyond the initially targeted population. researchgate.netpatsnap.com

Preclinical studies have consistently demonstrated this cross-cell cytotoxicity. In co-culture experiments, trastuzumab deruxtecan was shown to effectively kill both HER2-positive and neighboring HER2-negative cancer cells. biochempeg.combiochempeg.com Similarly, in xenograft mouse models with mixed populations of target-positive and target-negative tumor cells, deruxtecan demonstrated potent antitumor activity against the entire tumor mass, a feat attributed to the bystander effect. aacrjournals.orgmedchemexpress.comclinisciences.com This potent bystander killing is considered a primary reason for its efficacy in tumors with low or heterogeneous antigen expression. cancer.gov

Table 1: Preclinical Evidence of Deruxtecan's Bystander Effect

Study ModelCell Lines UsedKey FindingsReference
In Vitro Co-cultureHER2-positive (NCI-N87) and HER2-negative (MDA-MB-468) cellsTrastuzumab deruxtecan killed both HER2-positive cells and the neighboring HER2-negative cells. biochempeg.combiochempeg.com
In Vitro Co-cultureHER2-positive (KPL-4) and HER2-negative (MDA-MB-468) cellsShowed bystander killing effects in HER2-negative cells when co-cultured with HER2-positive cells treated with trastuzumab deruxtecan. medchemexpress.comclinisciences.com
In Vivo Xenograft (Admixed)TROP2-positive and TROP2-negative lung cancer cellsDatopotamab deruxtecan showed strong tumor growth inhibition in tumors with varying levels of TROP2-positive cells, demonstrating payload diffusion to adjacent TROP2-negative cells. aacrjournals.org
In Vivo Xenograft (Co-inoculated)HER2-positive (NCI-N87) and HER2-negative (MDA-MB-468-Luc) cellsA single dose of trastuzumab deruxtecan showed antitumor activity against both HER2-positive and HER2-negative tumors. clinisciences.com

Immunogenic Cell Death (ICD) Pathways: Preclinical Evidence and Molecular Components

Beyond its direct cytotoxic impact, deruxtecan can stimulate an anti-tumor immune response by inducing a specific form of apoptosis known as immunogenic cell death (ICD). aacrjournals.org ICD is characterized by the release of specific molecules from dying cancer cells, known as damage-associated molecular patterns (DAMPs), which act as "danger signals" to alert and activate the immune system. nih.govnih.govresearchgate.net

Preclinical research has shown that treatment with deruxtecan-based ADCs leads to the hallmark features of ICD. tandfonline.com The primary molecular components involved are:

Calreticulin (CRT) Exposure : Dying tumor cells translocate CRT from the endoplasmic reticulum to their surface. Surface-exposed CRT acts as a potent "eat me" signal, promoting phagocytosis by dendritic cells (DCs). nih.govd-nb.info

ATP Secretion : Cancer cells undergoing ICD actively secrete adenosine (B11128) triphosphate (ATP) into the tumor microenvironment. nih.gov Extracellular ATP acts as a "find me" signal, attracting antigen-presenting cells like DCs to the tumor site. uantwerpen.be

High-Mobility Group Box 1 (HMGB1) Release : HMGB1, a nuclear protein, is passively released from the nucleus of late-stage apoptotic or necrotic cells. d-nb.infouantwerpen.be Extracellular HMGB1 binds to pattern recognition receptors, such as Toll-like receptor 4 (TLR4), on immune cells, promoting their activation and maturation. d-nb.info

The payload of trastuzumab deruxtecan, DXd, has been shown to induce a more potent ICD phenotype compared to other ADC payloads. duke.edu Studies have demonstrated that DXd treatment leads to the release of HMGB1 and ATP, and the exposure of CRT on the cell surface. tandfonline.comresearchgate.net This release of DAMPs activates myeloid immune cells through pathways like TLR4 and the cGAS-STING pathway. duke.edunih.gov The cGAS-STING pathway, a cytosolic DNA sensing mechanism, is activated by the DNA damage induced by deruxtecan, leading to a Type I interferon (IFN) response that further enhances tumor immunogenicity. nih.govnih.govaacrjournals.org

This deruxtecan-induced ICD effectively functions as an in situ vaccine. The process stimulates the maturation and activation of dendritic cells, which then present tumor antigens to T cells. aacrjournals.org Preclinical models show that DXd can directly upregulate activation markers (like CD86 and MHC class II) on DCs and increase MHC class I expression on tumor cells, making them better targets for cytotoxic CD8+ T cells. aacrjournals.org The result is an enhanced, adaptive anti-tumor immune response, which may contribute to the durable clinical responses observed with deruxtecan-based therapies. tandfonline.comsci-hub.se

Table 2: Preclinical Findings on Deruxtecan-Induced Immunogenic Cell Death

Study Model/TypeKey DAMPs/Pathways InvestigatedObserved Immunological EffectReference
Human Breast Cancer Slices (Ex Vivo)HMGB1 release, Caspase-3 activationT-DXd induced immunogenic tumor cell death and activation of T cells and NK cells. researchgate.netdatasourcebydaiichisankyo.com
Gastric Cancer Cell LinescGAS-STING pathway, Type I IFN responseT-DXd activated the cGAS-STING pathway, leading to an IFN-I response, DC activation, and enhanced CD8+ T cell-mediated killing. nih.govnih.govaacrjournals.org
Breast Cancer Cell LinesDAMPs release, TLR4 and STING pathwaysThe DXd payload induced a strong ICD phenotype, activating myeloid cells and enhancing antigen-specific CD8+ T cell stimulation. duke.edu
Mouse Syngeneic Tumor ModelDC maturation (CD86, MHC class II), MHC class I on tumor cellsDXd directly activated dendritic cells and increased MHC class I on tumor cells, enhancing antitumor immunity. aacrjournals.org
Human Cancer Cell Lines (In Vitro)Calreticulin exposure, HMGB1 exodus, ATP releasePatritumab deruxtecan and its payload DXd induced multiple traits of ICD. tandfonline.com

Iv. Preclinical Pharmacological and Efficacy Research Methodologies

In Vitro Cellular Models for Efficacy and Mechanistic Studies

In vitro models serve as the foundational platform for assessing the cellular activity of deruxtecan-based ADCs. These systems allow for controlled investigation of cytotoxicity, mechanisms of sensitivity and resistance, and specific pharmacological properties like the bystander effect.

Conventional 2D cell culture, where cancer cells are grown as a monolayer on a flat surface, represents the initial step in evaluating the potency of deruxtecan-based ADCs. These systems are instrumental for high-throughput screening to determine the sensitivity of a wide array of cancer cell lines and to identify potential mechanisms of resistance.

The primary metric for efficacy in these models is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit cell growth by 50%. For instance, the in vitro efficacy of Trastuzumab deruxtecan (T-DXd) has been demonstrated across various cancer types. In uterine serous carcinoma (USC) cell lines, T-DXd induced significant cell growth suppression in those with HER2 overexpression. aacrjournals.org Similarly, in a panel of 49 gastric cancer cell lines, T-DXd inhibited cell proliferation in 55.1% of the lines, with sensitivity often correlating with the level of HER2 expression. onclive.com

Studies also utilize 2D cultures to explore resistance. For example, while some cell lines show sensitivity even with low or no HER2 expression, others may exhibit primary resistance. onclive.comcarislifesciences.com These models allow researchers to correlate drug response with molecular characteristics, such as the expression levels of the target antigen (e.g., HER2, TROP2) or drug efflux pumps.

In Vitro Sensitivity of Deruxtecan-Based ADCs in 2D Cell Culture Models
ADCCancer TypeCell LineTarget ExpressionKey Finding (IC50)Reference
Datopotamab Deruxtecan (Dato-DXd)Uterine Serous CarcinomaARK2TROP2 3+0.11 µg/mL nih.gov
Datopotamab Deruxtecan (Dato-DXd)Uterine Serous CarcinomaARK20TROP2 3+0.11 µg/mL nih.gov
Trastuzumab Deruxtecan (T-DXd)Head and Neck CancerFaDuLow HER2Demonstrated significant cell growth inhibitory activity. researchgate.net

While 2D cultures are useful for initial screening, they lack the complex cell-cell and cell-matrix interactions of an in vivo tumor. nih.gov Three-dimensional (3D) models, such as spheroids and organoids, more accurately replicate the tumor microenvironment, including gradients of nutrients, oxygen, and drug concentration. mdpi.comresearchgate.net These models are crucial for studying drug penetration and efficacy in a more physiologically relevant context. nih.gov Cells grown in 3D culture often exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts. nih.govresearchgate.net

A key study highlighted the importance of these advanced models for deruxtecan research. A patient-derived HER2-mutant lung cancer cell line, JFCR-007, showed resistance to T-DXd when grown in both 2D monolayer and standard spheroid conditions. nih.gov However, when cultured in a more complex 3D layered co-culture model that better mimicked the in vivo tumor architecture, the cells formed a lumen-like structure and became sensitive to T-DXd. nih.gov This finding underscores the utility of sophisticated 3D systems in evaluating ADC efficacy and overcoming resistance mechanisms that may be linked to the tumor microenvironment. nih.gov

A significant feature of deruxtecan-based ADCs is the potent "bystander effect," where the membrane-permeable payload (DXd) is released from the target cancer cell and proceeds to kill neighboring cancer cells, regardless of their target expression. researchgate.netmdpi.com This mechanism is critical for treating heterogeneous tumors where the target antigen is not uniformly expressed.

To evaluate this phenomenon, researchers use co-culture systems where antigen-positive and antigen-negative cancer cells are grown together. researchgate.netnih.gov For example, in a co-culture of HER3-expressing and non-expressing osteosarcoma cells, Patritumab deruxtecan (HER3-DXd) demonstrated a pronounced bystander killing of the HER3-negative cells. researchgate.net Similarly, T-DXd showed significant bystander killing against uterine serous carcinoma cells with low or negligible HER2 expression when they were mixed with HER2-positive cells. aacrjournals.org This effect is attributed to the efficient release and cell permeability of the DXd payload, allowing it to overcome tumor heterogeneity. researchgate.netmdpi.com

In Vivo Animal Models for Therapeutic Efficacy and Pharmacodynamics

In vivo animal models are indispensable for evaluating the systemic efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of deruxtecan-based ADCs in a whole-organism context.

Cell line-derived xenograft (CDX) models are a standard preclinical tool where human cancer cell lines are implanted, typically subcutaneously, into immunodeficient mice. mbbiosciences.com These models are widely used to confirm the in vitro antitumor activity of deruxtecan-based ADCs.

Numerous studies have demonstrated the efficacy of T-DXd in xenograft models across a spectrum of HER2 expression. In models with high HER2 expression (e.g., NCI-N87), T-DXd leads to significant tumor regression. nih.govresearchgate.net Importantly, its activity extends to models with low HER2 expression, such as Capan-1 and FaDu, where T-DXd also drives substantial tumor growth inhibition. researchgate.netresearchgate.net These studies often include the analysis of pharmacodynamic biomarkers in the tumor tissue. Following T-DXd administration, a sustained increase in markers of DNA damage, such as γH2AX and pRAD50, is observed, confirming the payload's mechanism of action as a topoisomerase I inhibitor. nih.govresearchgate.net

Efficacy of Trastuzumab Deruxtecan (T-DXd) in Xenograft Models
ModelCancer TypeHER2 ExpressionKey FindingReference
NCI-N87GastricPositive (High)Demonstrated tumor regression and sustained increases in γH2AX. nih.govresearchgate.net
Capan-1PancreaticLowDemonstrated tumor regression. researchgate.net
FaDuHead and NeckLowShowed significant antitumor activity. researchgate.net
USC-ARK2Uterine Serous CarcinomaPositive (3+)Resulted in tumor growth suppression and prolonged survival. aacrjournals.org

Patient-derived xenograft (PDX) models, which involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse, are considered more clinically relevant than CDX models. researchgate.net They better maintain the principal genetic and histological characteristics of the original tumor, including its cellular heterogeneity. nih.govcrownbio.com

PDX models have been pivotal in demonstrating the robust efficacy of T-DXd in clinically challenging scenarios. In multiple PDX models of HER2-positive and HER2-low breast cancer brain metastases, T-DXd treatment significantly inhibited tumor growth and prolonged the survival of the mice. nih.govresearchgate.net Notably, T-DXd was also effective in a T-DM1-resistant HER2-positive brain metastasis PDX model, highlighting its potential to overcome acquired resistance to other HER2-targeted therapies. mbcbrainmets.org

Furthermore, a co-clinical study involving PDX models established from patients with uterine carcinosarcoma who were enrolled in a clinical trial of T-DXd showed that the response in the PDX models accurately replicated the clinical efficacy observed in the corresponding patients. nih.gov This demonstrates the high predictive power of PDX models as a preclinical evaluation platform for deruxtecan-based ADCs. nih.gov

Syngeneic Models and Immunocompetent Host Systems for Immuno-Oncology Investigations

The evaluation of deruxtecan, as the payload of the antibody-drug conjugate (ADC) trastuzumab deruxtecan (T-DXd), within the context of immuno-oncology necessitates the use of preclinical models with a fully functional immune system. reactionbiology.com Syngeneic tumor models, which involve implanting mouse tumor cells into genetically identical and therefore immunocompetent mouse strains, are crucial for this purpose. reactionbiology.comoncodesign.comcrownbio.com These models allow for the investigation of interactions between the therapeutic agent, the tumor, and the host's immune system, which is not possible in immunodeficient xenograft models. reactionbiology.comcrownbio.com

Preclinical research has utilized syngeneic models to explore the immunomodulatory effects of T-DXd and to provide a rationale for its combination with immunotherapy agents. datasourcebydaiichisankyo.com In one key study, a human HER2 (hHER2)-expressing murine EMT6 tumor model was implanted into immunocompetent BALB/c mice. datasourcebydaiichisankyo.com This setup was used to assess how T-DXd modulates the tumor microenvironment and to test its efficacy in combination with immune checkpoint inhibitors. datasourcebydaiichisankyo.com

Findings from these immunocompetent models indicate that T-DXd can induce immunogenic cell death, a process that helps stimulate an anti-tumor immune response. datasourcebydaiichisankyo.com In vitro experiments showed that deruxtecan treatment led to the secretion of ATP and the expression of NKG2D ligands on human cancer cell lines, both of which are signals that can activate immune cells. datasourcebydaiichisankyo.com Furthermore, in the hHER2-expressing EMT6 syngeneic model, T-DXd treatment demonstrated enhanced anti-tumor activity when combined with dual immune checkpoint blockade targeting PD-L1 and CTLA-4. datasourcebydaiichisankyo.com These studies provide a scientific rationale for combining T-DXd with immuno-oncology agents, suggesting that the ADC can help render tumors more susceptible to immune attack. datasourcebydaiichisankyo.com

Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD) in Non-Human Species

The preclinical ADME characteristics of deruxtecan have been evaluated as part of the T-DXd conjugate in various non-human species, primarily mice and cynomolgus monkeys. nih.govnih.gov Following intravenous administration of T-DXd, the tetrapeptide-based linker demonstrates high stability in plasma, leading to low systemic exposure to the unconjugated deruxtecan (DXd) payload. nih.govresearchgate.netjst.go.jp

Distribution: Biodistribution studies in HER2-positive tumor-bearing mice using radiolabelled T-DXd revealed tumor-specific distribution and long-term retention of the ADC. nih.gov The concentration of DXd released from the ADC was found to be significantly higher in tumor tissues compared to normal tissues. nih.gov In cynomolgus monkeys, the intact T-DXd conjugate was predominantly found in the blood, with no evidence of tissue-specific retention. nih.govtandfonline.com

Metabolism: Deruxtecan is the primary active catabolite released from T-DXd within tumor cells. nih.gov Preclinical studies in both mice and monkeys show that DXd itself undergoes minimal metabolism. nih.govnih.gov The only detectable metabolite in the urine and feces of monkeys administered radiolabelled T-DXd was unmetabolized DXd. nih.govresearchgate.net

Excretion: The primary route of excretion for deruxtecan is through the feces. nih.govnih.gov After intravenous administration of DXd alone in mice, it was rapidly cleared from circulation and mainly excreted in the feces as the intact form. nih.gov Similarly, in cynomolgus monkeys receiving T-DXd, the major excretion pathway for DXd was fecal. nih.govtandfonline.com The rapid clearance of released DXd from systemic circulation, likely via bile, contributes to minimizing systemic exposure. nih.gov

ParameterSpeciesFindingReference
Linker Stability Mice, Cynomolgus Monkeys, Human (in vitro)The linker is highly stable in plasma, resulting in low systemic exposure to free DXd. nih.govnih.govjst.go.jp
Distribution Tumor-Bearing MiceTumor-specific distribution and long-term retention of T-DXd was observed. nih.gov
Metabolism Mice, Cynomolgus MonkeysDXd undergoes minimal metabolism; it is primarily excreted as its unmetabolized form. nih.govnih.gov
Excretion Mice, Cynomolgus MonkeysThe major pathway of excretion for DXd is fecal, presumably via the bile. nih.govnih.govtandfonline.com

The mechanism of action of deruxtecan is predicated on the successful engagement of its carrier ADC, T-DXd, with the human epidermal growth factor receptor 2 (HER2). enhertuhcp.com Preclinical studies confirm that the trastuzumab component of T-DXd binds to HER2 on the surface of tumor cells. nih.gov Following this binding, the T-DXd-HER2 complex is internalized by the cell. enhertuhcp.com

Inside the tumor cell, the linker connecting trastuzumab to deruxtecan is selectively cleaved by enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment. enhertuhcp.com This intracellular release of the membrane-permeable deruxtecan payload is a critical step that follows target engagement. enhertuhcp.com The efficacy of this process is supported by biodistribution studies in mice, which have demonstrated that T-DXd specifically accumulates and is retained over long periods in HER2-positive tumors. nih.gov This tumor-specific retention is indicative of effective and sustained target engagement, leading to significantly higher concentrations of released deruxtecan in the tumor compared to normal tissues or plasma. nih.gov

The primary biomarker for predicting the anti-tumor activity of deruxtecan in preclinical models is the expression level of its target, HER2. nih.gov Studies utilizing patient-derived xenograft (PDX) models have demonstrated that T-DXd has significant anti-tumor effects in models with varying degrees of HER2 expression, including those classified as HER2-positive (IHC 3+) and HER2-low (IHC 2+/ISH- or IHC 1+). nih.govnih.gov In preclinical models of metastatic colorectal cancer, a clear association was shown between HER2 expression or gene amplification and the anti-tumor activity of T-DXd. nih.gov

While HER2 expression is the most established biomarker, preclinical research also suggests that the intrinsic sensitivity of cancer cells to the deruxtecan payload itself can modulate ADC activity. ascopubs.orgascopubs.org Resistance to T-DXd in preclinical settings could potentially be related to reduced sensitivity to its topoisomerase I inhibitor payload. ascopubs.org Furthermore, the DNA damage response (DDR) pathway has been identified as a potential source of biomarkers and therapeutic targets in the context of resistance. nih.gov For example, non-biased RNA interference screening in T-DXd-resistant HER2-positive breast cancer cell lines identified the DNA repair pathway as a critical factor, suggesting that markers within this pathway could predict response to combination therapies. nih.gov

Preclinical Combination Strategies and Rational Design

The cytotoxic mechanism of deruxtecan, a topoisomerase I inhibitor, involves inducing DNA double-strand breaks and replication stress in cancer cells. aacrjournals.orgresearchgate.net This action activates the cell's DNA Damage Response (DDR) pathways as a survival mechanism. aacrjournals.orgresearchgate.net This provides a strong rationale for combining T-DXd with DDR inhibitors (DDRi) to potentiate its anti-tumor effects by preventing the cancer cells from repairing the DNA damage inflicted by deruxtecan. aacrjournals.org

Preclinical studies have demonstrated synergistic or additive anti-tumor effects when T-DXd is combined with inhibitors of key DDR proteins, including ATR (ataxia telangiectasia and Rad3-related), ATM (ataxia-telangiectasia mutated), and PARP (poly ADP-ribose polymerase). nih.govaacrjournals.orgresearchgate.net

In vitro, combining T-DXd with the ATR inhibitor ceralasertib (AZD6738) or the WEE1 inhibitor adavosertib (AZD1775) significantly enhanced cell-killing activity across numerous cancer cell models. aacrjournals.orgresearchgate.net Mechanistically, T-DXd was shown to activate the ATR, Wee1, and ATM pathways. The addition of the DDR inhibitors blocked these repair responses, leading to exacerbated DNA damage and increased apoptosis, as measured by markers like γH2AX and cleaved Caspase-3. aacrjournals.orgresearchgate.net

In vivo studies using xenograft models confirmed these findings. The combination of T-DXd with various DDRis resulted in superior tumor growth inhibition (TGI) compared to either agent alone. aacrjournals.orgresearchgate.net For instance, in an NCI-N87 gastric cancer model, the combination of T-DXd with ceralasertib, adavosertib, or the ATM inhibitor AZD1390 led to significantly greater TGI than monotherapy arms. aacrjournals.orgresearchgate.net

In Vivo Tumor Growth Inhibition (TGI) in NCI-N87 Model at Day 41
TreatmentMonotherapy TGI (%)Combination TGI (%)Reference
T-DXd + Ceralasertib (AZD6738) 74% (T-DXd alone) / 68% (AZD6738 alone)>100% (19% regression) aacrjournals.orgresearchgate.net
T-DXd + Adavosertib (AZD1775) 74% (T-DXd alone) / 47% (AZD1775 alone)90% aacrjournals.orgresearchgate.net
T-DXd + AZD1390 74% (T-DXd alone) / 31% (AZD1390 alone)99% aacrjournals.orgresearchgate.net

These preclinical results highlight the potential of combining deruxtecan-based ADCs with DDR inhibitors as a rational strategy to overcome resistance and enhance therapeutic efficacy. nih.govaacrjournals.org

Deruxtecan with Immunomodulatory Agents

Preclinical research indicates that deruxtecan's cytotoxic mechanism can induce immunogenic cell death (ICD), creating a rationale for combination with immunomodulatory agents. aacrjournals.orgnih.gov This process involves the release of inflammatory mediators and the upregulation of immune-stimulatory signals, which can enhance anti-tumor immune responses. aacrjournals.orgnih.gov

Studies have shown that deruxtecan treatment can upregulate the expression of Programmed death-ligand 1 (PD-L1) and Major Histocompatibility Complex I (MHC-I) on cancer cells. nih.govfrontiersin.org The cytotoxic payload of deruxtecan, DXd, induces the extracellular release of inflammatory mediators like ATP and high mobility group box 1 (HMGB1), alongside promoting cell surface exposure of calreticulin. aacrjournals.org This cascade of events leads to the activation of macrophages and T cells. aacrjournals.org Furthermore, deruxtecan has been found to activate the cGAS-STING pathway, a key component of the innate immune system that detects cytosolic DNA and triggers an immune response. nih.gov

In vivo experiments using immunocompetent mouse models have demonstrated that combining deruxtecan with immune checkpoint inhibitors (ICIs) leads to enhanced anti-tumor activity. aacrjournals.orgnih.gov In a model with human HER2-expressing EMT6 murine mammary tumors, deruxtecan treatment alone resulted in a 53% tumor growth inhibition (TGI). This effect was significantly enhanced when combined with an anti-PD-L1 inhibitor (108% TGI), dual anti-PD-L1 and anti-CTLA-4 inhibitors (172% TGI), or a bispecific anti-PD-1/TIGIT inhibitor (181% TGI). aacrjournals.org The combination therapies also led to a notable increase in tumor-infiltrating T cells and NK cells. aacrjournals.org Similarly, in a humanized Caki-1 renal cell carcinoma model, the combination of deruxtecan with a bispecific PD-1/CTLA-4 inhibitor resulted in 121% TGI compared to 72% with deruxtecan alone. aacrjournals.org Another study highlighted that combining deruxtecan with CD47 checkpoint blockade significantly boosts anti-tumor immune responses and induces durable CD8+ T cell memory in a HER2-transgenic mouse model. nih.gov

These preclinical findings provide a strong scientific basis for the clinical investigation of deruxtecan in combination with various ICIs, including agents like durvalumab and pembrolizumab. nih.govresearchgate.net

Table 1: Preclinical Efficacy of Deruxtecan Combined with Immunomodulatory Agents

Combination AgentCancer ModelKey FindingTumor Growth Inhibition (TGI) vs. VehicleReference
Anti-PD-L1 InhibitorEMT6 Murine Mammary Carcinoma (HER2-low)Enhanced tumor growth inhibition compared to monotherapy.108% aacrjournals.org
Anti-PD-L1 + Anti-CTLA-4 InhibitorsEMT6 Murine Mammary Carcinoma (HER2-low)Further enhancement of tumor growth inhibition.172% aacrjournals.org
Bispecific Anti-PD-1/TIGIT InhibitorEMT6 Murine Mammary Carcinoma (HER2-low)Significant increase in tumor growth inhibition and immune cell infiltration.181% aacrjournals.org
Bispecific Anti-PD-1/CTLA-4 Inhibitor (Volrustomig)Caki-1 Renal Cell Carcinoma (humanized mouse model)Enhanced tumor growth inhibition compared to deruxtecan monotherapy (72% TGI).121% aacrjournals.org

Combinatorial Approaches with Other Targeted Therapies

The mechanism of action of deruxtecan, which involves inducing DNA damage via topoisomerase I inhibition, suggests potential synergy with therapies that target DNA damage repair (DDR) pathways. aacrjournals.orgaacrjournals.org Preclinical studies have extensively explored the combination of deruxtecan with Poly (ADP-ribose) polymerase (PARP) inhibitors. aacrjournals.orgaacrjournals.orgresearchgate.net

In various preclinical models, the combination of deruxtecan with the PARP inhibitor olaparib (B1684210) demonstrated synergistic anti-tumor effects. aacrjournals.orgresearchgate.net This combination led to increased DNA damage and apoptosis in triple-negative breast cancer (TNBC) models. aacrjournals.org A similar synergistic effect was observed in HER2-positive and HER2-low breast cancer xenograft models. researchgate.net Another study investigated deruxtecan with the next-generation PARP1-selective inhibitor, AZD5305. This combination showed enhanced in vitro cell-killing activity in 8 out of 27 models tested, and this benefit was independent of the homologous recombination deficiency (HRD) status. aacrjournals.org In an in vivo KPL4 model, combining deruxtecan with a low dose of AZD5305 resulted in 100% TGI with 78% tumor regression, a significant improvement over monotherapy. aacrjournals.orgresearchgate.net

Further research has expanded on the DDR inhibitor combination strategy by including inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) protein. The combination of deruxtecan with both a PARP inhibitor (AZD2281, olaparib) and an ATR inhibitor (BAY1895344) resulted in significant synergistic inhibitory effects on the growth of HER2-positive cancer cells. nih.gov This triple combination led to remarkable growth inhibition rates of 75.5% in NCI-N87 cells and 56.4% in BT-474 cells, associated with increased markers of DNA damage. nih.gov

Beyond DDR inhibitors, deruxtecan has been tested with other HER2-targeted agents. Preclinical studies combining deruxtecan with the brain-permeable, selective HER2 tyrosine kinase inhibitor (TKI) ZN-1041 showed significant improvement in intracranial tumor growth inhibition in orthotopic xenograft models compared to either agent alone. asco.org Similarly, the combination of deruxtecan with another HER2 TKI, DZD1516, demonstrated synergistic antitumor activity in a HER2-positive brain metastasis xenograft model. onclive.com

Table 2: Preclinical Efficacy of Deruxtecan Combined with Other Targeted Therapies

Combination AgentAgent ClassCancer ModelKey FindingReference
AZD5305PARP1 InhibitorKPL4 XenograftCombination resulted in 100% TGI with 78% regression vs. 0% TGI for AZD5305 alone. aacrjournals.orgresearchgate.net
OlaparibPARP InhibitorTNBC PDX ModelsEnhanced DNA damage, apoptosis, and inhibition of tumor growth, cell migration, and mammosphere formation. aacrjournals.org
Olaparib (AZD2281) + BAY1895344PARP Inhibitor + ATR InhibitorNCI-N87 and BT-474 cellsThree-drug combination achieved growth inhibition rates of 75.5% (NCI-N87) and 56.4% (BT-474). nih.gov
ZN-1041HER2 TKIBT474-BM Orthotopic XenograftSignificant improvement in intracranial tumor growth inhibition compared to monotherapies. asco.org
DZD1516HER2 TKIHER2-positive brain metastasis xenograftSynergistic antitumor activity. onclive.com

V. Molecular Mechanisms of Resistance to Deruxtecan

Target Receptor Alterations: Downregulation, Mutation, or Cleavage

Resistance to deruxtecan can arise from changes in its target receptor, the human epidermal growth factor receptor 2 (HER2, encoded by the ERBB2 gene). Since the antibody component of deruxtecan, trastuzumab, relies on binding to HER2 to deliver its cytotoxic payload, any alteration that hinders this interaction can reduce the drug's effectiveness.

Key mechanisms include:

Downregulation of HER2 Expression: A primary mechanism of resistance is the reduction of HER2 protein on the cancer cell surface. nih.govyoutube.com Lower antigen density leads to decreased binding of deruxtecan, resulting in less internalization of the cytotoxic payload and diminished antitumor activity. researchgate.net

Mutations in the ERBB2 Gene: Acquired mutations in the extracellular domain of the HER2 receptor can prevent the antibody from binding effectively. aacrjournals.org Sequencing of resistant models has revealed an enrichment of point mutations within HER2 domain IV, the specific binding site for trastuzumab. aacrjournals.orgresearchgate.net

Altered Expression of Dimerization Partners: The overexpression of other receptor tyrosine kinases, such as EGFR (epidermal growth factor receptor), can interfere with deruxtecan's action. youtube.com High levels of EGFR, a HER2 dimerization partner, have been shown to limit the internalization of HER2, thereby reducing the uptake of deruxtecan into the cell and limiting its efficacy. youtube.com

Research FindingImplication for Deruxtecan ResistanceSource Index
Decreased levels of HER2 protein on the cell surface.Reduced binding sites for the ADC, leading to lower intracellular payload concentration. nih.govyoutube.comresearchgate.net
Point mutations in Domain IV of the HER2 extracellular domain.Impaired physical binding of the trastuzumab component to its target receptor. aacrjournals.orgresearchgate.net
Overexpression of EGFR, a HER2 dimerization partner.Limited cellular uptake of the HER2-deruxtecan complex, reducing drug internalization. youtube.com

Impaired Internalization or Intracellular Trafficking Mechanisms

Once deruxtecan binds to the HER2 receptor, the complex must be efficiently internalized by the cell through endocytosis and trafficked to the correct intracellular compartments. mdpi.com Disruptions in these processes represent a significant mechanism of resistance. If the ADC remains on the cell surface or is trafficked through non-productive pathways, the cytotoxic payload cannot be released where it is effective. nih.gov For instance, studies on other ADCs have shown that a shift in endocytic pathways, such as from clathrin-mediated endocytosis to caveolin-1-dependent routes, can be associated with reduced drug sensitivity by altering the subsequent trafficking and lysosomal delivery of the ADC. nih.gov

Aberrant Lysosomal Processing or Altered Payload Release

The linker connecting the trastuzumab antibody to the deruxtecan payload is specifically designed to be cleaved by lysosomal enzymes, such as cathepsins, following internalization. acs.org This cleavage is essential for the release of the cytotoxic topoisomerase I inhibitor, DXd. acs.org Resistance can occur if this process is compromised. mdpi.com Mechanisms of aberrant lysosomal processing include:

Impaired Lysosomal Function: Changes that raise the pH within lysosomes or reduce the activity of proteolytic enzymes can inhibit the cleavage of the linker. nih.gov This leads to the deruxtecan molecule being trapped within the lysosome, preventing the payload from reaching its nuclear target. nih.govnih.gov

Defective Trafficking to Lysosomes: If the intracellular trafficking machinery fails to deliver the endocytosed ADC-receptor complex to the lysosomes, the payload will not be released. nih.gov

Increased Efflux Pump Activity and Drug Resistance Protein Expression

A major mechanism of resistance to deruxtecan involves the active removal of its cytotoxic payload from the cancer cell by ATP-binding cassette (ABC) transporters. oaepublish.com These efflux pumps are membrane proteins that can recognize and export a wide range of substances, including chemotherapy drugs. nih.gov

ProteinGeneFunction in ResistanceSource Index
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Actively transports the DXd payload out of the cancer cell, reducing intracellular concentration and cytotoxicity. aacrjournals.orgresearchgate.netcarislifesciences.com

Upregulation of DNA Damage Repair Pathways

The cytotoxic payload of deruxtecan, DXd, functions by inhibiting topoisomerase I, leading to the accumulation of DNA single- and double-strand breaks and ultimately triggering cell death. nih.gov Consequently, cancer cells can develop resistance by enhancing their ability to repair this DNA damage. researchgate.net The upregulation of DNA Damage Repair (DDR) pathways is a crucial survival mechanism for tumor cells under therapeutic assault. nih.govfrontiersin.org Research has found amplified DNA repair-related genes in patients following anti-HER2 therapy. nih.govresearchgate.net Additionally, loss-of-function mutations in the SLX4 gene, which encodes a protein involved in DNA repair, have been implicated in resistance to the topoisomerase I inhibitor payload of deruxtecan. nih.gov

Apoptosis Pathway Evasion Mechanisms

The ultimate goal of cytotoxic agents like deruxtecan is to induce apoptosis, or programmed cell death. oaepublish.com Evasion of apoptosis is a well-established hallmark of cancer and a common mechanism of therapeutic resistance. mdpi.comnih.gov Cancer cells can acquire resistance by deregulating the molecular machinery that controls apoptosis. This often involves the overexpression of anti-apoptotic proteins, such as those in the Bcl-2 family, which prevent the activation of the cell death cascade. nih.gov While the induction of DNA damage by DXd is the initial trigger, resistance can emerge if the downstream signaling pathways that lead to apoptosis are blocked, allowing the cell to survive despite the damage. nih.gov

Strategies to Overcome Resistance in Preclinical Settings

Researchers are actively investigating strategies to circumvent or reverse the mechanisms of resistance to deruxtecan in preclinical models. These approaches often involve combination therapies designed to target the specific resistance pathways.

StrategyMechanismPreclinical EvidenceSource Index
Combination with EGFR Inhibitors Overcomes resistance caused by EGFR overexpression.Co-treatment with the EGFR antibody cetuximab restored deruxtecan uptake and efficacy in resistant models. youtube.com
Combination with DNA Damage Repair Inhibitors Blocks the cell's ability to repair DNA damage caused by the DXd payload.The ATR inhibitor elimusertib, when combined with deruxtecan, led to significant cell death in ADC-resistant breast cancer models. nih.govresearchgate.net
Use of Alternative HER2-Targeted Agents Bypasses resistance mechanisms specific to the deruxtecan payload or binding site.Deruxtecan-resistant cells that still expressed HER2 remained sensitive to HER2 tyrosine kinase inhibitors (e.g., poziotinib) and other ADCs with different payloads (e.g., T-DM1). aacrjournals.orgresearchgate.net
Combination with Other Systemic Therapies Aims for synergistic effects by targeting parallel survival pathways.Combinations with PARP inhibitors, immunotherapies, and endocrine therapies are being explored to enhance efficacy and overcome resistance. youtube.comnih.gov

Vi. Analytical and Biophysical Characterization in Research and Development

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structural characteristics of deruxtecan, providing insights into its composition and conformation.

Mass Spectrometry-Based Methods for Conjugation Assessment and Purity

Mass spectrometry (MS) is a cornerstone technique for the comprehensive characterization of deruxtecan, offering detailed information from the intact ADC down to the peptide level. thermofisher.com High-resolution mass spectrometry (HRAM) is particularly powerful for this purpose. thermofisher.comlabrulez.com

Intact and Subunit Mass Analysis: Native intact MS analysis is crucial for accurately determining the molecular weight and the drug-to-antibody ratio (DAR) of the intact ADC. thermofisher.com This is especially important for cysteine-linked ADCs like deruxtecan, where the interchain disulfide bonds of the monoclonal antibody (mAb) are reduced during conjugation, leading to non-covalently bonded light and heavy chains. thermofisher.com Studies using native size exclusion chromatography coupled to mass spectrometry (SEC-MS) have confirmed a homogeneous conjugation for trastuzumab deruxtecan, with an average DAR of approximately 8. imrpress.comnih.govwaters.com This indicates that the conjugation occurs on the cysteine residues after the reduction of all interchain disulfide bonds. imrpress.comnih.gov

Denaturing reversed-phase liquid chromatography (rpLC) coupled with MS is used to analyze the individual light and heavy chains. imrpress.comsciex.com This method confirms that the drug conjugation primarily occurs in the Fab region of the antibody. nih.govresearchgate.net

Peptide Mapping: Peptide mapping, which involves digesting the ADC with an enzyme like trypsin followed by LC-MS/MS analysis, provides granular details about the molecule. thermofisher.comsciex.com This technique is used to:

Confirm the amino acid sequence of the antibody. sciex.com

Identify and locate post-translational modifications (PTMs). thermofisher.comsciex.com

Pinpoint the exact conjugation sites of the deruxtecan payload. thermofisher.com

For trastuzumab deruxtecan, peptide mapping has identified the four potential conjugation sites on the light chain (C214) and heavy chain (C223, C229, and C232), with high occupancy at these sites. thermofisher.com Electron-activated dissociation (EAD), a newer MS/MS technique, has shown to be particularly effective in preserving labile modifications for accurate localization. sciex.com

Below is a table summarizing the findings from mass spectrometry-based analyses of deruxtecan:

Analytical MethodInformation ObtainedKey Findings for Deruxtecan
Native Intact MS Molecular weight of intact ADC, Drug-to-Antibody Ratio (DAR)Average DAR of ~8, confirming homogeneous conjugation. imrpress.comnih.govwaters.com
Reduced Chains Analysis (rpLC-MS) Mass of individual light and heavy chains, location of drug conjugationDrug payload is conjugated to both light and heavy chains, primarily in the Fab region. nih.govsciex.comresearchgate.net
Peptide Mapping (LC-MS/MS) Sequence confirmation, PTM identification, conjugation site localizationConfirmed antibody sequence and identified specific cysteine conjugation sites with high occupancy. thermofisher.comsciex.com

UV-Vis Spectroscopy for Concentration and Purity Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for determining the concentration of proteins and ADCs in solution. cellmosaic.comnih.gov The method relies on the absorbance of ultraviolet light by the aromatic amino acids (tryptophan, tyrosine, and phenylalanine) in the protein and by the drug-linker, which often has a distinct absorbance spectrum. nih.govcellmosaic.com

For deruxtecan, the protein concentration can be determined by measuring the absorbance at 280 nm. cellmosaic.com The concentration of the conjugated drug can also be assessed if it has a unique absorbance maximum. cellmosaic.com The ratio of the absorbance at the drug's maximum wavelength to the absorbance at 280 nm can be used to estimate the average DAR. cellmosaic.com This method provides a rapid and straightforward way to assess concentration and can also give an initial indication of purity by comparing the spectral shape to a reference standard. nih.gov

Circular Dichroism for Conformational Stability Analysis

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins and for monitoring their conformational stability. medwinpublishers.comunito.it CD measures the differential absorption of left and right circularly polarized light by chiral molecules, such as the alpha-helices and beta-sheets that make up the protein's secondary structure. biorxiv.org

Far-UV CD (190-250 nm): This region is sensitive to the protein's secondary structure. For the antibody component of deruxtecan, the CD spectrum would be expected to show a predominance of β-sheet structure, which is characteristic of immunoglobulins. researchgate.net

Near-UV CD (250-350 nm): This region provides information about the tertiary structure, as it is sensitive to the environment of the aromatic amino acid side chains. bbk.ac.uk

CD is used to compare the structural integrity of the ADC to the unconjugated antibody, ensuring that the conjugation process has not significantly altered the protein's conformation. researchgate.net Thermal or chemical denaturation studies monitored by CD can also provide quantitative data on the stability of the ADC. unito.itbbk.ac.uk

Chromatographic Methods for Purity and Heterogeneity Analysis

Chromatographic techniques are essential for separating and quantifying different species within a deruxtecan drug product, providing critical information on purity and heterogeneity.

Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Distribution

Hydrophobic Interaction Chromatography (HIC) is the gold standard for analyzing the drug-to-antibody ratio (DAR) distribution of cysteine-linked ADCs. imrpress.comamericanpharmaceuticalreview.com This technique separates molecules based on their surface hydrophobicity. americanpharmaceuticalreview.com Since the deruxtecan payload is hydrophobic, ADC species with different numbers of conjugated drugs will have different hydrophobicities and can be separated by HIC. aacrjournals.orgnih.gov

A typical HIC analysis of a cysteine-linked ADC like deruxtecan will show peaks corresponding to species with different drug loads (e.g., DAR0, DAR2, DAR4, DAR6, DAR8). nih.govjst.go.jp For deruxtecan, which is designed to have a high and homogeneous DAR, HIC analysis confirms the predominance of the DAR8 species. aacrjournals.org The relative area of each peak in the chromatogram is used to calculate the average DAR and to assess the distribution of drug-loaded species, which is a critical quality attribute. americanpharmaceuticalreview.com HIC can also separate different positional isomers of the same DAR species. nih.gov

The following table outlines a typical HIC method for ADC analysis:

ParameterCondition
Column TSKgel Butyl-NPR aacrjournals.org
Mobile Phase A 1.5 M Ammonium Sulfate, 25 mM Phosphate Buffer, pH 7.0 aacrjournals.org
Mobile Phase B 25% Isopropanol, 25 mM Phosphate Buffer, pH 7.0 aacrjournals.org
Gradient 5% to 50% B over 20 minutes aacrjournals.org
Detection UV at 280 nm aacrjournals.org

Size Exclusion Chromatography (SEC) for Aggregate Formation and Size Variants

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic size in solution. chromatographyonline.com It is the primary method used to detect and quantify aggregates (high molecular weight species, HMWS) and fragments (low molecular weight species, LMWS) in biopharmaceutical products like deruxtecan. imrpress.comresearchgate.net The presence of aggregates is a critical quality attribute to monitor as they can potentially impact product efficacy and immunogenicity. researchgate.net

In the context of deruxtecan, SEC is used to assess the purity of the ADC by separating the monomeric ADC from any aggregates that may have formed during manufacturing or storage. cellmosaic.com The analysis is typically performed under native conditions to preserve the non-covalent interactions within the ADC. imrpress.com When coupled with MS (SEC-MS), it not only provides information on size variants but also allows for their mass identification. imrpress.comnih.gov Studies on trastuzumab deruxtecan using SEC-MS have successfully identified and quantified aggregates and fragments. imrpress.comnih.govresearchgate.net

A summary of typical SEC conditions is provided below:

ParameterCondition
Column ACQUITY Premier Protein SEC 250 Å, 1.7 µm imrpress.com
Mobile Phase 50 mM Ammonium Acetate, pH 6.9 imrpress.com
Flow Rate 0.250 mL/min imrpress.com
Detection UV at 280 nm and/or Mass Spectrometry

Cation Exchange Chromatography (CEX) for Charge Variants

In the context of deruxtecan, CEX coupled with native mass spectrometry (nMS) has been employed to gain detailed insights into its charge heterogeneity. imrpress.comnih.gov Studies have shown that CEX can separate deruxtecan into its main peak and several acidic and basic variants. imrpress.com For instance, one study identified two acidic variants (A1 and A2), likely corresponding to one or two oxidations, and a basic variant (B1), potentially linked to an isoaspartate (isoAsp) modification, all while bearing the expected eight drug payloads. imrpress.com This demonstrates the ability of CEX-nMS to resolve and identify specific modifications contributing to the charge variant profile. imrpress.comnih.gov

The separation on a CEX column is based on the interaction between the protein's net positive charge at a specific pH and the negatively charged stationary phase. mdpi.comelementlabsolutions.com Variants with a more positive charge (basic variants) interact more strongly and elute later, while those with a more negative charge (acidic variants) elute earlier than the main species. mdpi.comnih.gov The use of pH gradients, as opposed to traditional salt gradients, has become a more generic and efficient approach for separating charge variants of monoclonal antibodies. thermofisher.com

Table 1: Identified Charge Variants of Deruxtecan by CEX-nMS imrpress.com

VariantPotential Modification
Acidic Variant 1 (A1)One oxidation
Acidic Variant 2 (A2)Two oxidations
Basic Variant 1 (B1)Isoaspartate (isoAsp)

This table is based on findings from a study combining Cation Exchange Chromatography with native Mass Spectrometry. imrpress.com

Binding Kinetics and Affinity Measurement Techniques

Understanding the binding kinetics and affinity of deruxtecan to its target, the human epidermal growth factor receptor 2 (HER2), is fundamental to elucidating its mechanism of action. Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are pivotal in providing these quantitative measurements.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions. jacksonimmuno.com It is widely used in drug discovery to study the binding of molecules like ADCs to their protein targets. jacksonimmuno.com In a typical SPR experiment, one molecule (the ligand, e.g., HER2) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., deruxtecan) is flowed over the surface. criver.com The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass change and is recorded in a sensorgram. criver.com

From the sensorgram, key kinetic parameters can be determined:

Association rate constant (k_a or k_on): Describes the rate at which the analyte binds to the immobilized ligand.

Dissociation rate constant (k_d or k_off): Describes the rate at which the analyte-ligand complex dissociates.

Equilibrium dissociation constant (K_D): Calculated as the ratio of k_d to k_a (k_d/k_a), it represents the affinity of the interaction, with lower K_D values indicating higher affinity. criver.com

SPR has been instrumental in characterizing the binding of trastuzumab, the antibody component of deruxtecan, to HER2. fda.gov Studies have shown that trastuzumab binds to HER2 with high affinity, and this interaction is not hindered by the presence of other HER2-targeting antibodies like pertuzumab. fda.gov While specific SPR data for deruxtecan itself is less prevalent in publicly available literature, the principles remain the same. The high affinity of the antibody component is crucial for the targeted delivery of the deruxtecan payload. Optimizing binding affinities for ADCs is a critical aspect of their design, with most engineered to have a K_D in the nanomolar range (0.1 to 1 nM). researchgate.net

Bio-Layer Interferometry (BLI)

Bio-Layer Interferometry (BLI) is another label-free optical technique for measuring biomolecular interactions in real-time. genscript.com It analyzes the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference layer. genscript.com When molecules bind to or dissociate from the biosensor tip, the thickness of the biological layer changes, causing a shift in the interference pattern that can be measured. harvard.edufrontiersin.org

Similar to SPR, BLI provides kinetic data (k_a and k_d) and affinity data (K_D). sartorius.com BLI offers certain advantages, such as its fluidics-free system, which can reduce maintenance, and its compatibility with crude samples. genscript.com

BLI has been used to assess the binding of various antibodies and ADCs to their targets. For instance, studies have compared the binding kinetics of trastuzumab and its ADC counterpart, Kadcyla, to HER2. sartorius.com These analyses can reveal subtle differences in binding that may arise from the conjugation of the drug-linker. sartorius.com For example, one study using BLI found that the difference in the equilibrium dissociation constant (K_D) between pertuzumab and trastuzumab was primarily due to a faster dissociation rate for pertuzumab. sartorius.com While specific BLI data for deruxtecan is not widely published, this technique is a valuable tool in the development and characterization of such ADCs, ensuring that the conjugation process does not adversely affect the antibody's binding properties.

Cellular Uptake and Intracellular Concentration Measurement Methodologies

The efficacy of deruxtecan relies on its internalization into HER2-expressing cancer cells and the subsequent release of its cytotoxic payload, DXd. nih.gov Therefore, methods to quantify cellular uptake and measure intracellular concentrations of the ADC and the payload are critical in its research and development.

A variety of experimental methods are used to study ADC processing and payload accumulation. nih.gov Fluorescence-based approaches, such as flow cytometry and live-cell imaging, are often used to quantify the relative internalization of the ADC. nih.govrsc.org For instance, an antibody internalization assay can be performed by labeling the ADC with a pH-sensitive fluorescent probe, like pHrodo. nih.govaacrjournals.org As the ADC is internalized into the acidic environment of endosomes and lysosomes, the probe fluoresces, allowing for the real-time tracking of uptake. nih.gov

For absolute quantification of the intracellular concentration of the delivered payload, liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This highly sensitive and specific technique allows for the precise measurement of ADC metabolites, such as the free payload DXd, within cell lysates. nih.govaacrjournals.org Studies have utilized LC-MS/MS to determine the concentrations of DXd in both plasma and tumor tissues from preclinical models. aacrjournals.org

Research has shown a positive correlation between the level of HER2 expression on cancer cells and the intracellular concentration of released DXd. nih.gov In vitro studies have demonstrated that in HER2-positive cells, deruxtecan treatment leads to significantly higher intracellular DXd concentrations compared to the surrounding media, indicating efficient uptake and payload release. nih.gov These quantitative measurements are essential for building mechanistic models to understand the pharmacokinetics and pharmacodynamics of deruxtecan and to predict its antitumor activity. nih.gov

Vii. Computational and Structural Biology Research on Deruxtecan

Molecular Docking and Dynamics Simulations of Antibody-Target Interactions

Molecular docking and dynamics simulations are employed to study the binding interactions between the antibody component of deruxtecan-based ADCs and their specific target antigens on cancer cells. These computational methods help to predict binding poses, affinities, and the dynamic behavior of the antibody-antigen complex. Understanding these interactions at an atomic level is crucial for optimizing antibody specificity and binding strength, which in turn influences the selective delivery of the deruxtecan payload to tumor cells. mdpi.commdpi.com For instance, computational tools, including molecular docking and molecular dynamics simulations, can be applied in silico to predict optimal tumor antigen targets for ADCs. mdpi.com More reliable quantum mechanics methodologies may be considered to clarify the molecular mechanisms by which antibodies, cytotoxic drugs, and target antigens interact. mdpi.com Molecular dynamics simulations can also be used to study antigens and antibodies, potential binding pockets for antibodies, and docking for the optimal structures of drugs. mdpi.com Changes in membrane dynamics upon ADC-antigen complex formation can also be predicted using these methodologies. mdpi.com

In Silico Modeling of Linker Cleavage and Payload Release

The linker connecting the antibody to deruxtecan is a critical component that must remain stable in circulation but be efficiently cleaved within the tumor microenvironment or inside target cells to release the cytotoxic payload. patsnap.comrsc.orgbiopharminternational.comenhertuhcp.com In silico modeling techniques are used to design and evaluate the cleavage characteristics of these linkers. Deruxtecan-based ADCs typically utilize a cleavable tetrapeptide linker, such as the maleimide-GGFG (glycine-glycine-phenylalanine-glycine) linker. biochempeg.comrsc.orgbiopharminternational.comcenmed.cominvivochem.com This linker is designed to be stable in plasma but selectively cleaved by enzymes, such as cathepsins, which are upregulated in tumor cells or within lysosomes after internalization. nih.govbiochempeg.comrsc.orgbiopharminternational.comenhertuhcp.com In silico modeling can help predict the stability of the linker in different physiological environments and the efficiency of enzymatic cleavage, contributing to the design of linkers that ensure targeted payload release and minimize premature systemic release. biopharminternational.com The introduction of an alkoxymethanamino group into the payload allows for efficient lysosomal cleavage of the tetrapeptide linker and subsequent release of free deruxtecan following self-immolation. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of Payload Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a relationship between the chemical structure of compounds and their biological activity. For deruxtecan-based ADCs, QSAR analysis can be applied to study the structural features of deruxtecan and its derivatives that contribute to their potency as topoisomerase I inhibitors. This analysis can help in understanding how modifications to the deruxtecan structure might affect its cytotoxic activity and potentially guide the design of new, more potent payload derivatives. QSAR modeling and docking analysis have been applied to study the binding features of drug targets with known derivatives, providing insights into ligand-receptor interactions and potentially aiding the design of novel inhibitors. nih.gov While direct studies specifically on QSAR of deruxtecan derivatives were not extensively detailed in the search results, the general principle of QSAR is applicable to understanding and optimizing the payload's activity based on its chemical structure.

Computational Approaches for Antibody Engineering and Optimization

Predictive Simulations for Preclinical-to-Research Translation

Predictive simulations, including pharmacokinetic (PK) and pharmacodynamic (PD) modeling, are essential for translating preclinical research findings to clinical studies. tandfonline.comfrontiersin.orgnih.govnih.gov These simulations integrate data from in vitro and in vivo preclinical studies to predict the behavior of the ADC in humans, including its distribution, metabolism, and excretion, as well as its efficacy and potential for off-target effects. tandfonline.comfrontiersin.orgnih.gov For ADCs with DNA interacting payloads, such as deruxtecan which inhibits topoisomerase I, PK translation can be complex. tandfonline.com Mechanistic translational models have been developed and used to predict clinical efficacy for ADCs like trastuzumab deruxtecan. tandfonline.com Predictive simulations can help identify promising clinical candidates, forecast clinical trial outcomes, and guide dose selection for first-in-human trials. frontiersin.orgnih.govnih.gov They can also provide insights into the processing of drugs in humans, from compartmental uptake to tissue and cellular drug distribution and efficacy. frontiersin.orgnih.gov Computational transport analysis can provide insights into the bystander effects and tumoral distribution of the payload. nih.gov

Viii. Future Research Directions and Emerging Concepts for Deruxtecan

Development of Novel Linker Technologies for Enhanced Stability and Specificity

The linker connecting Deruxtecan to the antibody is a critical component of ADCs, influencing stability in circulation and targeted release within tumor cells. Deruxtecan-based ADCs like trastuzumab deruxtecan and datopotamab deruxtecan utilize a cleavable tetrapeptide-based linker designed for selective cleavage by lysosomal enzymes within cancer cells. mdpi.comcsic.essci-hub.semdpi.compatsnap.com This design aims to limit premature payload release in systemic circulation, thereby reducing off-target toxicity and widening the therapeutic window. mdpi.comsci-hub.sepatsnap.comnih.gov Research continues into developing novel linker technologies that can further improve the stability of the ADC in the bloodstream and enhance the specific release of Deruxtecan within the tumor microenvironment or inside target cells. csic.esresearchgate.net Advances in linker design are crucial for optimizing the delivery of the potent Deruxtecan payload. rsc.org

Exploration of Alternative Cytotoxic Payloads and Mechanisms

Preclinical Assessment of Novel Antibody Targets and ADCs Beyond HER2

Although Deruxtecan has shown significant success in HER2-targeted ADCs like trastuzumab deruxtecan, preclinical research is actively assessing novel antibody targets for Deruxtecan-based ADCs beyond HER2. researchgate.netaacrjournals.orgnih.govjst.go.jp Examples include datopotamab deruxtecan, which targets TROP2, and ifinatamab deruxtecan, which targets B7-H3. researchgate.netguidetopharmacology.orgmdpi.com These investigations aim to expand the applicability of the Deruxtecan payload to other cancer types that express different surface antigens. Preclinical studies evaluate the binding specificity, internalization efficiency, and antitumor activity of these novel ADCs in various cancer models. researchgate.netaacrjournals.org The goal is to identify new targets that allow for effective and selective delivery of Deruxtecan to a broader range of malignancies. researchgate.netaacrjournals.org

Advanced In Vitro and In Vivo Research Models for Predictive Efficacy and Resistance

Advanced in vitro and in vivo research models are crucial for predicting the efficacy of Deruxtecan-based ADCs and understanding mechanisms of resistance. researchgate.net This includes the use of patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity and complexity of human tumors. nih.govnih.govresearchgate.netyoutube.com In vitro studies using cancer cell lines with varying levels of target antigen expression are used to assess the potency and bystander effects of Deruxtecan-based ADCs. csic.esnih.govnih.gov These models help researchers evaluate target-dependent internalization, linker cleavage, payload release, and the resulting cytotoxic activity. researchgate.net Furthermore, preclinical models are being used to investigate mechanisms of resistance to Deruxtecan-based ADCs, such as impaired internalization, increased efflux of the payload, or alterations in target expression, to inform strategies for overcoming resistance. mdpi.comnih.govpreprints.orgtandfonline.com

Integration of Artificial Intelligence and Machine Learning in Deruxtecan Drug Discovery Research

Novel Strategies for Overcoming Drug Resistance in Preclinical Models

Overcoming drug resistance is a significant challenge in cancer therapy, and novel strategies are being investigated in preclinical models for Deruxtecan-based ADCs. mdpi.comnih.govpreprints.orgtandfonline.com Research focuses on identifying the mechanisms by which cancer cells develop resistance to Deruxtecan and the ADCs that utilize it. mdpi.comnih.govpreprints.orgtandfonline.com Preclinical studies are exploring combination strategies with other therapeutic agents, such as EGFR monoclonal antibodies, immune checkpoint inhibitors, or targeted tyrosine kinase inhibitors, to overcome resistance and enhance the antitumor activity of Deruxtecan-based ADCs. nih.govpreprints.orgtandfonline.com Understanding the molecular basis of resistance through advanced preclinical models is crucial for developing effective combination therapies and alternative treatment approaches. mdpi.comnih.govpreprints.orgtandfonline.com

Q & A

Basic Research Questions

Q. What methodologies are recommended for designing Phase 3 trials evaluating trastuzumab deruxtecan in HER2-positive metastatic breast cancer?

  • Answer : Phase 3 trials (e.g., DESTINY-Breast03) typically employ randomized, open-label, multicenter designs with primary endpoints such as objective response rate (ORR) or progression-free survival (PFS). For example, in DESTINY-Breast03, patients were randomized 1:1 to trastuzumab deruxtecan (5.4 mg/kg) or trastuzumab emtansine (T-DM1), with PFS assessed via blinded independent central review (BICR). Statistical methods include hazard ratios (HRs) with 95% confidence intervals (CIs) and stratified log-rank tests .

Q. How is the stability of trastuzumab deruxtecan’s antibody-drug conjugate (ADC) structure assessed in preclinical studies?

  • Answer : Stability assessments involve characterizing the linker-payload system (cleavable tetrapeptide linker) and cytotoxic payload (topoisomerase I inhibitor) using high-performance liquid chromatography (HPLC) and mass spectrometry. Pharmacokinetic (PK) studies measure serum concentrations of intact ADC, free payload, and total anti-HER2 antibody to evaluate systemic stability .

Q. What are standard protocols for pharmacokinetic (PK) analysis in trastuzumab deruxtecan trials?

  • Answer : Population PK (pop-PK) models evaluate covariates (e.g., body weight, renal/hepatic function) on drug exposure. Serum concentration-time data are analyzed using nonlinear mixed-effects modeling (NONMEM). For example, pop-PK analyses in Phase 2 trials assess exposure-response relationships for efficacy and safety .

Advanced Research Questions

Q. How should researchers address contradictions in survival outcomes between interim and updated analyses (e.g., DESTINY-Gastric01)?

  • Answer : Apply sensitivity analyses, including landmark analyses (e.g., 6-month survival rates) and stratification by baseline covariates (e.g., prior therapies). In DESTINY-Gastric01, updated overall survival (OS) data (HR 0.60, 95% CI 0.42–0.86) confirmed the interim findings (HR 0.59), supporting robust treatment effects despite extended follow-up .

Q. What strategies optimize subgroup analyses for HER2 heterogeneity in solid tumors (e.g., HER2-low vs. HER2-positive)?

  • Answer : Predefine subgroups using validated assays (e.g., immunohistochemistry, fluorescence in situ hybridization). In HER2-low breast cancer, exploratory analyses in DESTINY-Breast04 demonstrated clinical benefit (HR 0.64 for PFS), necessitating post hoc biomarker validation to refine inclusion criteria .

Q. How can interstitial lung disease (ILD) risk be mitigated in trastuzumab deruxtecan trials?

  • Answer : Implement protocol-specified monitoring: baseline CT scans, symptom tracking (e.g., dyspnea), and early corticosteroid intervention. Adjudication by independent committees (e.g., in DESTINY-Breast01, ILD incidence was 13.6%, with 2.2% grade 5 events) ensures consistent reporting. Rechallenge after recovery is generally contraindicated .

Methodological Challenges and Solutions

Q. What statistical approaches reconcile discordance between investigator-assessed and centrally reviewed PFS?

  • Answer : Use weighted κ statistics to measure agreement and Cox regression with stratified covariates. In DESTINY-Breast03, investigator-assessed median PFS was 25.1 months vs. 16.4 months by BICR, highlighting the need for dual assessment to reduce bias .

Q. How are dose-ranging studies designed to balance efficacy and toxicity (e.g., 5.4 mg/kg vs. 6.4 mg/kg)?

  • Answer : Phase 1 dose-escalation trials (e.g., NCT03505710) use Bayesian models to identify the maximum tolerated dose (MTD). For HER2-mutant NSCLC, 6.4 mg/kg demonstrated a 55% ORR but higher ILD risk (26%), leading to risk-benefit stratification in later-phase trials .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.